Cas no 53823-03-3 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-)

53823-03-3 structure
Productnaam:1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
- Onitisin
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S...
- 4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
- (-)-2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (-)-
- Hydroxypterosin A
- [ "Hydroxypterosin A" ]
- AKOS032948151
- DTXSID00968611
- 53823-03-3
- 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- DA-56449
-
- Inchi: InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3
- InChI-sleutel: DKTHZTCRZGYKCV-HNNXBMFYSA-N
- LACHT: CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO
Berekende eigenschappen
- Exacte massa: 264.13600
- Monoisotopische massa: 264.136
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 356
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 77.8A^2
- XLogP3: 1.9
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 504.6±50.0 °C at 760 mmHg
- Vlampunt: 273.1±26.6 °C
- Brekindex: 1.59
- PSA: 77.76000
- LogboekP: 1.28120
- Dampfdruk: 0.0±1.4 mmHg at 25°C
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O25790-5mg |
4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
53823-03-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4713-1 mg |
Onitisin |
53823-03-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4713-1 mL * 10 mM (in DMSO) |
Onitisin |
53823-03-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN4713-5 mg |
Onitisin |
53823-03-3 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
A2B Chem LLC | AG28357-5mg |
Onitisin |
53823-03-3 | 5mg |
$785.00 | 2024-04-19 | ||
TargetMol Chemicals | TN4713-5mg |
Onitisin |
53823-03-3 | 5mg |
¥ 4420 | 2024-07-19 | ||
TargetMol Chemicals | TN4713-1 ml * 10 mm |
Onitisin |
53823-03-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094332-5mg |
Onitisin |
53823-03-3 | 98% | 5mg |
¥2086.00 | 2024-05-09 | |
Ambeed | A682825-5mg |
Onitisin |
53823-03-3 | 98+% | 5mg |
$293.0 | 2025-03-04 |
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Gerelateerde literatuur
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
53823-03-3 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-) Gerelateerde producten
- 53823-02-2(1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-)
- 1513707-99-7(4-amino-3-(2-methylpropyl)aminobenzoic acid)
- 60472-18-6(5-(4-chlorophenyl)-1H-Imidazol-2-amine)
- 688001-00-5(2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine)
- 2169563-87-3(1-5-(hydroxymethyl)-1,3-thiazol-2-yl-2-methylbutan-1-one)
- 1706508-32-8(7-(furan-2-yl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane)
- 2152073-96-4(1-(2,2-dimethylpropyl)-3-oxocyclobutane-1-carboxylic acid)
- 1073354-51-4(1-(4-Methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole)
- 2034294-62-5(N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide)
- 2229447-17-8(4-5-(methoxycarbonyl)pyridin-2-yl-2-methylbutanoic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:53823-03-3)1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-

Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):264